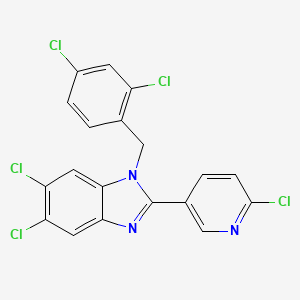

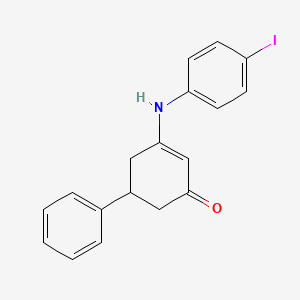

![molecular formula C13H11N3O B2917053 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile CAS No. 875703-46-1](/img/structure/B2917053.png)

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile is a chemical compound with the CAS number 875703-46-1 . It is supplied by various companies for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H11N3O/c14-8-7-10-1-4-12(5-2-10)17-13-6-3-11(15)9-16-13/h1-6,9H,7,15H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.25 . It is a powder at room temperature .Scientific Research Applications

Photochemical and Photophysical Properties : A study by Camilo et al. (2014) explores the photochemical and photophysical properties of certain complexes which undergo dissociation upon photolysis in acetonitrile solution. This research contributes to understanding the photophysics of systems that might include compounds similar to 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile.

Polymorphism and Molecular Structures : The work of Okuno and Umezono (2014) focuses on polymorphs of related compounds, highlighting their molecular structures and stability. This study aids in comprehending the structural aspects of related aminopyridine derivatives.

Photosubstitution Reactions : The research by Hecker, Fanwick, and McMillin (1991) discusses photosubstitution reactions of certain ruthenium complexes in acetonitrile. Their findings provide insight into the behavior of related compounds under photochemical conditions.

Electrochemical Polymerization : Gregori, Bedioui, and Devynck (1987) investigated the electrochemical polymerization of amino-polypyridyl derivatives, which is relevant to understanding the electrochemical behavior of similar compounds like this compound.

Synthesis and Reactions : Ahmed et al. (2002) describe the synthesis and reactions of certain pyridine derivatives, which can be informative for the chemical synthesis of related compounds.

Anticancer Activity : Research by Sa̧czewski et al. (2006) explores the synthesis and structure of derivatives with potential anticancer activity. This study can offer insights into the therapeutic applications of similar compounds.

Catalyzed Cyclization Processes : A study on copper-catalyzed cyclization of oxime esters for constructing 2-aminopyridines provides valuable information on synthetic pathways relevant to compounds like this compound.

Safety and Hazards

properties

IUPAC Name |

2-[4-(5-aminopyridin-2-yl)oxyphenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-8-7-10-1-4-12(5-2-10)17-13-6-3-11(15)9-16-13/h1-6,9H,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNBZMASKPMILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

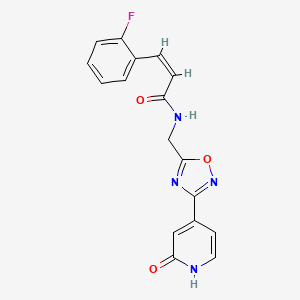

![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

![4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2916974.png)

![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)

![N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916979.png)

![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)

![N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2916988.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)